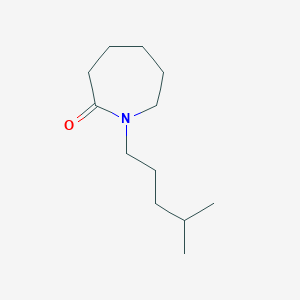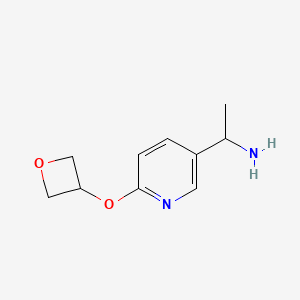![molecular formula C9H7F2NO2 B11902875 (4-(Difluoromethyl)benzo[d]oxazol-2-yl)methanol](/img/structure/B11902875.png)
(4-(Difluoromethyl)benzo[d]oxazol-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Difluoromethyl)benzo[d]oxazol-2-yl)methanol is a chemical compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a difluoromethyl group and a methanol group attached to the benzoxazole core. Benzoxazole derivatives are known for their diverse pharmacological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Difluoromethyl)benzo[d]oxazol-2-yl)methanol typically involves the reaction of 2-aminophenol with a suitable difluoromethylating agent. One common method is the reaction of 2-aminophenol with difluoromethyl ketone under acidic conditions to form the benzoxazole ring. The resulting intermediate is then reduced to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
(4-(Difluoromethyl)benzo[d]oxazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized benzoxazole derivatives .
Scientific Research Applications
(4-(Difluoromethyl)benzo[d]oxazol-2-yl)methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-(Difluoromethyl)benzo[d]oxazol-2-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, benzoxazole derivatives are known to inhibit enzymes like prostaglandin H2 synthase (PGHS) and trypsin, leading to anti-inflammatory effects . The difluoromethyl group may enhance the compound’s binding affinity and stability, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichloroquinolin-8-yl)benzo[d]oxazole: This compound has a similar benzoxazole core but with different substituents, leading to distinct biological activities.
2-Methoxybenzo[d]oxazole: This derivative has a methoxy group instead of a difluoromethyl group, resulting in different chemical properties and reactivity.
2-Ethoxybenzo[d]oxazole: Similar to the methoxy derivative but with an ethoxy group, affecting its solubility and biological activity.
Uniqueness
(4-(Difluoromethyl)benzo[d]oxazol-2-yl)methanol is unique due to the presence of the difluoromethyl group, which can enhance its lipophilicity and metabolic stability. This makes it a valuable compound for drug development and other applications where stability and bioavailability are crucial .
Properties
Molecular Formula |
C9H7F2NO2 |
|---|---|
Molecular Weight |
199.15 g/mol |
IUPAC Name |
[4-(difluoromethyl)-1,3-benzoxazol-2-yl]methanol |
InChI |
InChI=1S/C9H7F2NO2/c10-9(11)5-2-1-3-6-8(5)12-7(4-13)14-6/h1-3,9,13H,4H2 |
InChI Key |
ZFASFKGHQYCTOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)CO)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1h-Imidazo[4,5-b]pyridine-6-sulfonic acid](/img/structure/B11902794.png)


![6-Chloro-2,4,7-trimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11902822.png)




![2-Methyl[1,2,4]triazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B11902846.png)


![2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B11902865.png)


